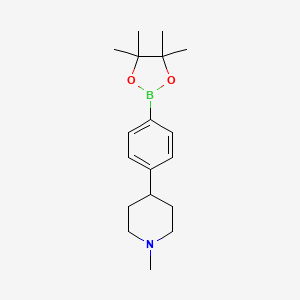

4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)16-8-6-14(7-9-16)15-10-12-20(5)13-11-15/h6-9,15H,10-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZNHRTZPNOQHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester: A Cornerstone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1-Methyl-4-phenylpiperidine Motif

In the landscape of medicinal chemistry, the 1-methyl-4-phenylpiperidine scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] Its rigid framework allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The introduction of a boronic acid pinacol ester at the para-position of the phenyl ring transforms this valuable scaffold into a versatile and highly reactive building block for synthetic chemists. This guide provides an in-depth technical overview of 4-(1-Methyl-4-piperidyl)phenylboronic acid pinacol ester, from its synthesis and physicochemical properties to its critical role in the construction of complex drug molecules via the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Structural Attributes

This compound is a stable, solid compound that is amenable to standard laboratory handling and storage conditions, typically at 2-8°C.[3] The pinacol ester group confers enhanced stability compared to the corresponding boronic acid, preventing premature decomposition and protodeboronation, which is a common challenge with boronic acids.[4] This stability is a key advantage in multi-step syntheses, ensuring the integrity of the reagent until its intended use.

| Property | Value | Source |

| CAS Number | 1247000-92-5 | [3][5] |

| Molecular Formula | C₁₈H₂₈BNO₂ | [3] |

| Molecular Weight | 301.23 g/mol | [3] |

| Appearance | Solid | |

| Storage | 2-8°C | [3] |

Synthesis of this compound: The Miyaura Borylation

The most common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction.[4][6] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with bis(pinacolato)diboron (B₂pin₂). The synthesis of the target compound would logically start from 1-methyl-4-(4-bromophenyl)piperidine.

Conceptual Synthesis Workflow

The synthesis can be conceptually broken down into two main stages: the formation of the aryl halide precursor and the subsequent Miyaura borylation.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Miyaura Borylation

This protocol is a representative procedure based on established Miyaura borylation methodologies.[7][8]

Materials:

-

1-Methyl-4-(4-bromophenyl)piperidine

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane or dimethyl sulfoxide (DMSO)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry, oven-baked flask is added 1-Methyl-4-(4-bromophenyl)piperidine (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), and potassium acetate (2.0-3.0 eq.).

-

The flask is evacuated and backfilled with an inert gas three times.

-

Anhydrous dioxane or DMSO is added, followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 eq.).

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).

-

The mixture is filtered through a pad of celite to remove the palladium catalyst and inorganic salts.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug discovery lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[9] This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceutical agents.[10]

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Application in the Synthesis of a Kinase Inhibitor Scaffold

While specific examples of approved drugs synthesized using this exact building block are proprietary, its application can be illustrated in the context of synthesizing scaffolds for kinase inhibitors, a major class of therapeutic agents. Many kinase inhibitors feature a biaryl or heteroaryl core, which is readily accessible through Suzuki-Miyaura coupling.

Hypothetical Synthesis of a Biaryl Kinase Inhibitor Core:

Reaction Scheme: Coupling of this compound with a halogenated heterocyclic core (e.g., a bromopyrimidine or bromopyridine derivative), which is a common feature in kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., 2-bromo-pyrimidine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., aqueous sodium carbonate or potassium phosphate)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

-

In a reaction vessel, combine the aryl/heteroaryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and the palladium catalyst (0.01-0.05 eq.).

-

The vessel is sealed, evacuated, and backfilled with an inert gas.

-

The solvent system and the aqueous base are added via syringe.

-

The reaction mixture is heated to 80-110 °C with vigorous stirring for 2-12 hours, with progress monitored by TLC or LC-MS.

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash chromatography or recrystallization to yield the desired biaryl product.

Conclusion: A Versatile Tool for Accelerated Drug Discovery

This compound stands out as a highly valuable and versatile building block for drug discovery and development. Its inherent stability, coupled with its reactivity in the robust and reliable Suzuki-Miyaura cross-coupling reaction, provides medicinal chemists with a powerful tool for the efficient construction of complex molecular architectures. The ability to readily introduce the pharmacologically significant 1-methyl-4-phenylpiperidine moiety into a wide range of scaffolds accelerates the exploration of chemical space and the optimization of lead compounds, ultimately contributing to the development of novel and effective therapeutics.

References

-

1-[4-(4,4,5,5-Tetramethyl-[3][7][11]dioxaborolan-2-yl)-phenyl]-piperazine synthesis. (n.d.). Syntechem. Retrieved January 2, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 2, 2026, from [Link]

- Miyaura Borylations of Aryl Bromides in Water at Room Temperature. (2010). Org. Lett., 12(21), 5032–5035.

-

Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

1-Methyl-4-phenylpiperidine-4-carbonitrile. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

- Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. (2018). Polym. Chem., 9, 4346-4355.

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

4-Phenylpiperidine – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 2, 2026, from [Link]

-

The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]

-

Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

- A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (2015). Tetrahedron, 71(35), 5871–5877.

-

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine. (n.d.). MySkinRecipes. Retrieved January 2, 2026, from [Link]

-

This compound CAS#: 1247000-92-5. (n.d.). ChemWhat. Retrieved January 2, 2026, from [Link]

-

Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

Discover the Versatility of 4-Aminophenylboronic Acid Pinacol Ester in Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]

- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.). Google Patents.

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). UCL Discovery.

- Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. (2019). Organic Syntheses, 96, 277-299.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

-

Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][7]-Fused Indole Heterocycles. (2014). J. Org. Chem., 79(10), 4569–4582.

Sources

- 1. nbinno.com [nbinno.com]

- 2. N-Methyl-4-phenylpiperidine | 774-52-7 | IM57897 [biosynth.com]

- 3. This compound [myskinrecipes.com]

- 4. Identification of a new phencyclidine analog, 1-(1-phenylcyclohexyl)-4-methylpiperidine, as a drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 1247000-92-5 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 11. 1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperazine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester: Properties, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Methyl-4-piperidyl)phenylboronic acid pinacol ester is a key building block in modern organic synthesis, particularly valued in the pharmaceutical industry. Its unique structure, combining a phenylboronic acid pinacol ester moiety with a 1-methyl-4-piperidyl group, makes it an invaluable reagent for introducing this specific functionality into complex molecules. The boronic ester group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] This guide provides a comprehensive overview of the molecular and physical properties of this compound, a detailed protocol for its synthesis, and its application in a representative Suzuki-Miyaura cross-coupling reaction. This information is intended to empower researchers in drug discovery and development to effectively utilize this versatile compound in their synthetic endeavors, particularly in the creation of novel therapeutics targeting neurological disorders.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 319.2467 g/mol | ChemWhat |

| Molecular Formula | C₁₈H₃₀BNO₃ | ChemWhat |

| CAS Number | 1247000-92-5 | [3] |

| Appearance | White to off-white solid | General knowledge |

| Purity | ≥95% | [2] |

| Storage | Store at 2-8°C under an inert atmosphere | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, culminating in a Miyaura borylation reaction. The following is a representative, field-proven protocol.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Materials:

-

4-Bromo-1-(1-methylpiperidin-4-yl)benzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (crystal, as initiator)

-

Triisopropyl borate

-

Pinacol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Briefly heat the magnesium under vacuum and then cool to room temperature under a nitrogen atmosphere.

-

Add a small crystal of iodine to activate the magnesium.

-

In a separate flask, dissolve 4-bromo-1-(1-methylpiperidin-4-yl)benzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium suspension and gently heat to initiate the Grignard reaction, which is indicated by a color change and gentle reflux.

-

Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard solution to -78°C in a dry ice/acetone bath.

-

Slowly add triisopropyl borate (1.5 equivalents) dropwise via a syringe, maintaining the internal temperature below -60°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Esterification and Work-up:

-

Cool the reaction mixture to 0°C in an ice bath and quench by the slow addition of a saturated aqueous NH₄Cl solution.

-

Add pinacol (2.0 equivalents) and stir the mixture vigorously for 1 hour.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the piperidine ring protons, the methyl group on the piperidine nitrogen, and the methyl groups of the pinacol ester. A reference spectrum can be found on chemical supplier websites such as ChemicalBook.[4]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the phenyl ring of the boronic ester and an aryl or vinyl halide/triflate.

Suzuki-Miyaura Cross-Coupling Workflow Diagram

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Suzuki-Miyaura Protocol

Materials:

-

This compound

-

Aryl halide (e.g., 4-iodotoluene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Add the palladium catalyst (0.05 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed toluene and degassed deionized water (typically a 4:1 to 10:1 ratio of toluene to water).

-

-

Reaction:

-

Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

-

Safety and Handling

-

General Hazards: Phenylboronic acid pinacol esters may cause skin and eye irritation.[5] Some may be harmful if swallowed or inhaled.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[6] Avoid contact with skin, eyes, and clothing.[7]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, offering a reliable method for introducing the 4-(1-methyl-4-piperidyl)phenyl moiety into target molecules. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it particularly useful in the development of complex pharmaceuticals, especially those aimed at treating neurological disorders. By following the detailed protocols and safety guidelines presented in this guide, researchers can effectively and safely utilize this important reagent to advance their scientific objectives.

References

The Synthesis of 4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester: A Technical Guide for Drug Development Professionals

Introduction: A Versatile Building Block in Modern Drug Discovery

4-(1-Methyl-4-piperidyl)phenylboronic acid pinacol ester is a pivotal chemical intermediate, playing a crucial role in the synthesis of a diverse array of pharmaceutical agents. Its significance lies in its utility as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction, a cornerstone of modern medicinal chemistry, enables the efficient formation of carbon-carbon bonds, allowing for the construction of complex molecular architectures from readily available precursors. The presence of the 1-methyl-4-piperidyl moiety is of particular interest in drug design, as this saturated heterocyclic system can enhance solubility, modulate basicity, and provide a three-dimensional structural element that can favorably interact with biological targets. Consequently, a robust and scalable synthetic pathway to this compound is of high value to researchers and professionals in the field of drug development. This guide provides an in-depth technical overview of a reliable and efficient synthesis pathway, grounded in established chemical principles and supported by practical, field-proven insights.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence commencing with the commercially available 4-phenylpiperidine. The overall strategy involves:

-

Bromination of the Phenyl Ring: Introduction of a bromine atom onto the para-position of the phenyl group of 4-phenylpiperidine to furnish 4-(4-bromophenyl)piperidine. This step is crucial for enabling the subsequent borylation reaction.

-

N-Methylation of the Piperidine Ring: Installation of a methyl group on the piperidine nitrogen to yield 4-(4-bromophenyl)-1-methylpiperidine. This transformation is essential for obtaining the final desired chemical entity.

-

Miyaura Borylation: The palladium-catalyzed conversion of the aryl bromide to the corresponding boronic acid pinacol ester, yielding the target molecule, this compound.

This pathway is strategically advantageous due to the high efficiency and functional group tolerance of each step, making it amenable to scale-up for industrial production.

Detailed Synthetic Protocol and Mechanistic Insights

Step 1: Synthesis of 4-(4-bromophenyl)piperidine

The initial step involves the electrophilic aromatic substitution of 4-phenylpiperidine to introduce a bromine atom at the para-position of the phenyl ring.

Reaction Scheme:

Experimental Protocol:

A detailed procedure for the synthesis of 4-(4-bromophenyl)piperidine has been well-established. A general method involves the hydrogenation of a tetrahydropyridine precursor. To a solution of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous methanol, triethylamine (a slight excess) and a catalytic amount of Rhodium on carbon (Rh/C) are added. The mixture is then subjected to a hydrogen atmosphere (typically around 100 psi) and stirred at room temperature for approximately 24 hours.[1] Completion of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford 4-(4-bromophenyl)piperidine, typically as a white solid in high yield.[1]

Causality of Experimental Choices:

-

Catalyst: Rhodium on carbon is a highly effective catalyst for the hydrogenation of the double bond in the tetrahydropyridine ring, providing the desired saturated piperidine ring with high efficiency.

-

Solvent: Anhydrous methanol is a suitable solvent for this reaction, as it readily dissolves the starting material and is compatible with the hydrogenation conditions.

-

Base: Triethylamine is added to neutralize any acidic byproducts that may be present or formed during the reaction, thus preventing unwanted side reactions.

Step 2: Synthesis of 4-(4-bromophenyl)-1-methylpiperidine

The secondary amine of 4-(4-bromophenyl)piperidine is methylated in this step to produce the immediate precursor for the borylation reaction.

Reaction Scheme:

Experimental Protocol:

A common and effective method for the N-methylation of secondary amines is through reaction with an alkyl halide in the presence of a base. To a solution of 4-(4-bromophenyl)piperidine (1.0 eq) in a suitable aprotic solvent such as anhydrous acetonitrile or dimethylformamide (DMF), a slight excess of methyl iodide (e.g., 1.1 eq) is added slowly at room temperature under an inert atmosphere (e.g., nitrogen or argon). A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is included to scavenge the hydroiodic acid (HI) formed during the reaction. The reaction mixture is stirred at room temperature or gently heated (e.g., to 70°C) until the starting material is consumed, as monitored by TLC. Upon completion, the reaction is worked up by removing the solvent, partitioning the residue between an organic solvent (e.g., ethyl acetate) and water, and washing the organic layer with brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4-(4-bromophenyl)-1-methylpiperidine.

Causality of Experimental Choices:

-

Methylating Agent: Methyl iodide is a highly reactive and commonly used methylating agent for amines.

-

Solvent: Anhydrous aprotic solvents like acetonitrile or DMF are preferred to prevent side reactions with the reactive methyl iodide.

-

Base: The use of a base is critical to neutralize the HI byproduct, which would otherwise protonate the starting amine and halt the reaction. Potassium carbonate is a cost-effective and efficient choice.

Step 3: Synthesis of this compound via Miyaura Borylation

This final step is a palladium-catalyzed cross-coupling reaction that converts the aryl bromide into the desired boronic acid pinacol ester.[2][3]

Reaction Scheme:

Experimental Protocol:

In a reaction vessel purged with an inert gas, 4-(4-bromophenyl)-1-methylpiperidine (1.0 eq), bis(pinacolato)diboron (B₂pin₂, typically 1.1-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, typically 1-3 mol%), and a base, most commonly potassium acetate (KOAc, typically 3.0 eq), are combined in a suitable anhydrous solvent like 1,4-dioxane or dimethyl sulfoxide (DMSO).[4][5] The reaction mixture is then heated to a temperature ranging from 80°C to 110°C and stirred for several hours (typically 12-24 hours) until the reaction is complete, as monitored by GC-MS or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through Celite to remove the palladium catalyst and inorganic salts. The filtrate is then concentrated, and the crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Causality of Experimental Choices:

-

Palladium Catalyst: Pd(dppf)Cl₂ is a robust and widely used catalyst for Miyaura borylation reactions due to its high activity and stability.[5]

-

Boron Source: Bis(pinacolato)diboron is the standard reagent for introducing the pinacol boronate ester moiety. It is stable, easy to handle, and provides the desired product in high yields.

-

Base: Potassium acetate is a weak base that is crucial for the catalytic cycle of the Miyaura borylation. It is believed to facilitate the transmetalation step without promoting undesired side reactions.[2]

-

Solvent: Anhydrous polar aprotic solvents like dioxane or DMSO are used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

Quantitative Data Summary

| Step | Reactant | Product | Typical Yield | Purity |

| 1 | 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine | 4-(4-bromophenyl)piperidine | >95%[1] | High |

| 2 | 4-(4-bromophenyl)piperidine | 4-(4-bromophenyl)-1-methylpiperidine | >90% | High |

| 3 | 4-(4-bromophenyl)-1-methylpiperidine | This compound | 70-90% | >95% after purification |

Visualizing the Synthetic Workflow

Sources

- 1. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester: A Keystone Building Block in Modern Drug Discovery

Foreword: The Strategic Value of Saturated Heterocycles in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of three-dimensional molecular frameworks is paramount for achieving enhanced potency, selectivity, and favorable pharmacokinetic profiles. Among these, saturated heterocycles, particularly the piperidine motif, have proven to be invaluable. The N-methylpiperidine unit, specifically, is a common feature in numerous centrally active pharmaceuticals, offering a basic nitrogen center that can be crucial for target engagement and solubility. This guide focuses on a particularly strategic building block: 4-(1-Methyl-4-piperidyl)phenylboronic acid pinacol ester (CAS No. 1247000-92-5). This reagent masterfully combines the desirable piperidine scaffold with the versatile and stable boronic acid pinacol ester, rendering it a powerful tool for the synthesis of complex pharmaceutical agents via palladium-catalyzed cross-coupling reactions.

This document serves as a technical deep-dive for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of facts to provide a field-proven perspective on the synthesis, characterization, and strategic application of this vital chemical intermediate.

Core Compound Analysis: Properties and Advantages

The utility of this compound stems from its unique hybrid structure. Understanding its fundamental properties is key to its effective application.

| Property | Value | Source(s) |

| CAS Number | 1247000-92-5 | [1] |

| Molecular Formula | C₁₈H₂₈BNO₂ | [2] |

| Molecular Weight | 301.23 g/mol | [2] |

| Appearance | Typically an off-white to white solid | General knowledge |

| Storage | 2-8°C, under inert atmosphere | [2] |

The Pinacol Ester Advantage:

Boronic acids are notoriously prone to dehydration, forming cyclic trimers known as boroxines, which can complicate stoichiometry and reduce reactivity. The pinacol ester functionality of the title compound offers significant advantages:

-

Enhanced Stability: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring protects the boron atom, making the compound significantly more stable to air and moisture compared to its free boronic acid counterpart. This translates to a longer shelf-life and greater consistency in reactions.

-

Improved Handling: The solid nature and increased stability simplify weighing and handling procedures in a laboratory or manufacturing setting.

-

High Purity: Pinacol esters are often crystalline solids, which allows for purification by recrystallization, leading to high-purity building blocks essential for pharmaceutical synthesis.

Synthesis and Characterization: A Validated Approach

The most common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction .[3][4] This palladium-catalyzed process couples an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

Recommended Synthetic Protocol: Miyaura Borylation

This protocol is based on established methodologies for the Miyaura borylation of aryl bromides.[5][6]

Reaction Scheme:

Caption: Synthesis via Miyaura Borylation.

Materials:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Stoichiometry |

| 4-(4-Bromophenyl)-1-methylpiperidine | 346536-83-2 | 254.16 | 1.0 equiv |

| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 | 1.1 equiv |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 72287-26-4 | 731.74 | 0.03 equiv |

| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | 3.0 equiv |

| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - |

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 4-(4-bromophenyl)-1-methylpiperidine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

-

Add PdCl₂(dppf) (0.03 equiv).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 1,4-dioxane via cannula.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC or GC-MS for the consumption of the starting material.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the title compound as a solid.

Characterization Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ 7.75 (d, J = 8.0 Hz, 2H): Aromatic protons ortho to the boronic ester.

-

δ 7.25 (d, J = 8.0 Hz, 2H): Aromatic protons meta to the boronic ester.

-

δ 3.00 (d, J = 11.6 Hz, 2H): Axial protons on the piperidine ring adjacent to the nitrogen.

-

δ 2.50 (tt, J = 11.6, 3.2 Hz, 1H): Methine proton on the piperidine ring.

-

δ 2.30 (s, 3H): N-methyl protons.

-

δ 2.05 (t, J = 11.6 Hz, 2H): Equatorial protons on the piperidine ring adjacent to the nitrogen.

-

δ 1.80-1.70 (m, 4H): Methylene protons on the piperidine ring.

-

δ 1.35 (s, 12H): Pinacol methyl protons.

¹³C NMR (101 MHz, CDCl₃):

-

δ 150.0: Aromatic carbon attached to the piperidine ring.

-

δ 135.0: Aromatic carbons ortho to the boronic ester.

-

δ 126.5: Aromatic carbons meta to the boronic ester.

-

δ 83.8: Quaternary carbons of the pinacol group.

-

δ 55.5: Methylene carbons on the piperidine ring adjacent to the nitrogen.

-

δ 46.5: N-methyl carbon.

-

δ 43.0: Methine carbon on the piperidine ring.

-

δ 33.0: Methylene carbons on the piperidine ring.

-

δ 24.9: Pinacol methyl carbons.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning transformation that forms carbon-carbon bonds.[7]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a palladium(II) species.

-

Transmetalation: The organic moiety from the boronic ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic ester.

-

Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Application in Pharmaceutical Synthesis: The Case of Sonidegib

A compelling example of the strategic use of a similar building block is in the synthesis of Sonidegib (Odomzo®) , an FDA-approved Hedgehog signaling pathway inhibitor for the treatment of basal cell carcinoma.[8][9] The core of Sonidegib is a biaryl structure, a common motif assembled via Suzuki-Miyaura coupling. While the exact commercial synthesis may vary, the key disconnection points to the coupling of a pyridine-containing fragment with a substituted phenylboronic acid derivative.

The use of this compound in a similar context would allow for the efficient introduction of the N-methylpiperidylphenyl moiety, which is a common pharmacophore in CNS-active drugs and other therapeutic agents.

Field-Proven Suzuki-Miyaura Protocol

This protocol is a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Reaction Scheme:

Caption: Suzuki-Miyaura Coupling Application.

Materials:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Stoichiometry |

| Aryl Bromide | Varies | Varies | 1.0 equiv |

| This compound | 1247000-92-5 | 301.23 | 1.2 equiv |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 14221-01-3 | 1155.56 | 0.05 equiv |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 equiv |

| Toluene | 108-88-3 | 92.14 | - |

| Water | 7732-18-5 | 18.02 | - |

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve the aryl bromide (1.0 equiv) and this compound (1.2 equiv) in a 4:1 mixture of toluene and water.

-

Add potassium carbonate (2.0 equiv).

-

Degas the mixture by bubbling argon through the solution for 20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) under a positive pressure of argon.

-

Heat the reaction to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Separate the organic layer, and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield the desired biaryl product.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, the following guidelines are based on data for structurally similar arylboronic acid pinacol esters and piperidine derivatives.

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is 2-8°C.[2]

-

Protect from moisture. For long-term storage, an inert atmosphere (argon or nitrogen) is recommended.

Conclusion and Future Outlook

This compound is a prime example of a modern building block designed for efficiency and strategic value in medicinal chemistry. Its enhanced stability over the corresponding boronic acid, combined with the proven utility of the N-methylpiperidine scaffold, makes it an indispensable tool for the synthesis of complex, biologically active molecules. The reliable and high-yielding nature of the Suzuki-Miyaura coupling ensures its continued and expanding application in both discovery and process chemistry. As the demand for novel therapeutics with improved properties continues to grow, the importance of well-designed, versatile building blocks like the one detailed in this guide will only increase.

References

-

MySkinRecipes. This compound. [Link]

-

The Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

-

Fiveable. N-methylpiperidine Definition. [Link]

-

MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

-

Organic Syntheses. Copper-Catalyzed Suzuki-Miyaura Coupling of Unactivated Alkyl Halides with Arylborons. [Link]

- The Versatility of Methyl Piperidine Derivatives. (2025-03-26).

-

National Center for Biotechnology Information. Miyaura Borylations of Aryl Bromides in Water at Room Temperature. [Link]

-

ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

- Google Patents. Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same.

-

National Center for Biotechnology Information. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

-

National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

Wikipedia. Miyaura borylation. [Link]

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- Google Patents. Synthesis method of pyrazole-4-boronic acid pinacol ester.

-

ResearchGate. Facile and economical Miyaura borylation and one-pot Suzuki–Miyaura cross-coupling reaction. [Link]

-

SpectraBase. Piperidine, 1-methyl-2-phenyl- - Optional[13C NMR] - Chemical Shifts. [Link]

-

ChemWhat. This compound CAS#: 1247000-92-5. [Link]

-

PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

-

MySkinRecipes. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine. [Link]

- Google Patents. Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.

- Google Patents.

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

National Center for Biotechnology Information. Sonidegib. [Link]

-

ResearchGate. Synthesis of 4‐methyl‐4‐phenylpiperidine. [Link]

-

MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

-

BioGRID. Sonidegib Result Summary. [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. rsc.org [rsc.org]

- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Sonidegib | C26H26F3N3O3 | CID 24775005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sonidegib Result Summary | BioGRID [thebiogrid.org]

An In-Depth Technical Guide to 4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Methyl-4-piperidyl)phenylboronic acid pinacol ester is a key building block in modern organic synthesis, particularly valued in the pharmaceutical and medicinal chemistry sectors. Its structure, featuring a phenylboronic acid pinacol ester moiety attached to a 1-methylpiperidine group, makes it an exceptionally useful reagent for introducing this specific scaffold into more complex molecules. The pinacol ester group provides stability and improves solubility in organic solvents compared to the corresponding boronic acid, facilitating its use in a variety of chemical transformations.[1]

This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its spectral properties, and its application in organic synthesis, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. This section details the known physical and chemical characteristics of this compound.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 1247000-92-5 | [2][3][4] |

| Molecular Formula | C₁₈H₂₈BNO₂ | [4] |

| Molecular Weight | 301.24 g/mol | [4] |

| Appearance | Solid | |

| Purity | ≥95% | [4] |

| Melting Point | Not definitively reported | N/A |

| Boiling Point | Not definitively reported | N/A |

| Solubility | While specific data for this compound is not available, phenylboronic acid pinacol esters generally exhibit good solubility in common organic solvents such as chloroform, acetone, and ethers, and lower solubility in hydrocarbons.[5] | N/A |

| Storage | Store in a dry, well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8°C.[6] | N/A |

Stability and Handling:

Boronic acid pinacol esters are generally more stable to air and moisture than their corresponding boronic acids.[1] However, they can be sensitive to strong oxidizing agents and should be handled in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, it is always recommended to consult the latest Safety Data Sheet (SDS) from the supplier.

Spectral Analysis

Spectroscopic data is essential for confirming the identity and purity of a chemical compound. While a publicly available, comprehensive set of spectra for this compound is not readily found in the searched literature, this section outlines the expected spectral characteristics based on its structure and data for analogous compounds. Chemical suppliers often provide a Certificate of Analysis with lot-specific spectral data upon request.[7][8]

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the protons of the piperidine ring, the methyl group on the piperidine nitrogen, and the methyl groups of the pinacol ester.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the ortho- and meta-protons of the para-substituted phenyl ring.

-

Piperidine Protons: A series of multiplets in the aliphatic region (typically δ 1.5-3.5 ppm) corresponding to the axial and equatorial protons of the piperidine ring.

-

N-Methyl Protons: A singlet around δ 2.3 ppm corresponding to the three protons of the methyl group attached to the piperidine nitrogen.

-

Pinacol Protons: A sharp singlet around δ 1.3 ppm, integrating to 12 protons, corresponding to the four equivalent methyl groups of the pinacol ester.

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Signals in the aromatic region (typically δ 120-140 ppm). The carbon attached to the boron atom will have a characteristic chemical shift and may show broadening due to quadrupolar relaxation of the boron nucleus.

-

Piperidine Carbons: Signals in the aliphatic region (typically δ 25-60 ppm).

-

N-Methyl Carbon: A signal around δ 46 ppm.

-

Pinacol Carbons: Two signals, one for the quaternary carbons of the pinacol group (around δ 84 ppm) and one for the methyl carbons (around δ 25 ppm).

Expected Mass Spectrometry Data:

Mass spectrometry will confirm the molecular weight of the compound. For the molecular formula C₁₈H₂₈BNO₂, the expected exact mass of the molecular ion [M]⁺ would be approximately 301.24 m/z. Fragmentation patterns would likely involve the loss of the pinacol group or cleavage of the piperidine ring.

Expected FT-IR Spectral Data:

The infrared spectrum will show characteristic absorption bands for the functional groups present.

-

C-H stretching (aromatic and aliphatic): Around 2800-3100 cm⁻¹.

-

C=C stretching (aromatic): Around 1600 cm⁻¹.

-

B-O stretching: A strong band around 1350 cm⁻¹.

-

C-O stretching: Around 1140 cm⁻¹.

-

C-N stretching: Around 1100-1200 cm⁻¹.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. This compound is an ideal substrate for these reactions, allowing for the synthesis of a wide range of biaryl and heteroaryl compounds containing the 1-methyl-4-phenylpiperidine moiety.

dot

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol

The following is a general, illustrative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization depending on the specific aryl or heteroaryl halide used.

Materials:

-

This compound (1.0 equivalent)

-

Aryl or heteroaryl halide (e.g., bromide or iodide, 1.0-1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

-

Anhydrous solvent (e.g., dioxane, toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Causality in Experimental Choices:

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures efficient catalytic turnover.

-

Anhydrous Solvent: While some Suzuki-Miyaura reactions can tolerate water, using an anhydrous solvent is generally recommended to prevent protodeboronation of the boronic acid ester, a common side reaction that reduces the yield of the desired product.

-

Choice of Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield. Carbonates and phosphates are commonly used, with their strength and solubility influencing their effectiveness with different substrates.

-

Choice of Catalyst and Ligand: The palladium source and the associated ligands are at the heart of the catalytic activity. The ligand stabilizes the palladium center and influences its reactivity in the oxidative addition and reductive elimination steps. The choice of ligand is often critical for the successful coupling of challenging substrates.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex molecules, particularly in the field of drug discovery. Its stability, solubility, and reactivity in Suzuki-Miyaura cross-coupling reactions make it an important tool for medicinal chemists. A thorough understanding of its physical properties and careful optimization of reaction conditions are key to its successful application in the laboratory.

References

-

ChemWhat. (n.d.). This compound CAS#: 1247000-92-5. Retrieved from [Link]

-

abcr Gute Chemie. (n.d.). AB458594 | CAS 1247000-92-5. Retrieved from [Link]

-

ResearchGate. (2020). Solubility temperatures of pinacol ester of phenylboronic acid (2) as a.... Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 1247000-92-5. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P43748]. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Phenylboronic Acid Pinacol Esters in Chemical Synthesis. Retrieved from [Link]

-

Beilstein Journals. (2012). Clean and fast cross-coupling of aryl halides in one-pot. Retrieved from [Link]

-

Organic Syntheses. (2025). Copper-Catalyzed Suzuki-Miyaura Coupling of Unactivated Alkyl Halides with Arylborons. Retrieved from [Link]

-

PubChem. (n.d.). Phenylboronic acid pinacol ester. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1247000-92-5 CAS Manufactory [m.chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. researchgate.net [researchgate.net]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 7. (4-(Phenylaminomethyl)phenyl)-boronic acid pinacol ester | C19H24BNO2 | CID 17750276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1247000-92-5 | this compound | Organoborons | Ambeed.com [ambeed.com]

A Technical Guide to the Spectroscopic Characterization of 4-(1-Methyl-4-piperidyl)phenylboronic acid pinacol ester

Introduction

4-(1-Methyl-4-piperidyl)phenylboronic acid pinacol ester (CAS 1247000-92-5) is a pivotal building block in modern medicinal chemistry and drug development.[1][2] As a bifunctional molecule, it incorporates a hydrophilic N-methylpiperidyl moiety and a versatile phenylboronic acid pinacol ester group. This latter functional group is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for the formation of carbon-carbon bonds. The stability, reactivity, and utility of this compound in constructing complex molecular architectures for novel therapeutic agents necessitate a robust and unambiguous method for its structural confirmation and purity assessment.[2]

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to characterize this compound. The focus is not merely on the data itself, but on the scientific rationale behind the spectral interpretations, offering researchers a comprehensive framework for quality control and experimental validation.

Molecular Structure and Analytical Workflow

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key to interpreting the spectra lies in breaking down the molecule into its constituent proton, carbon, and functional group environments.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Caption: A typical analytical workflow for the structural elucidation of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[3] It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR).[3][4][5]

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for calibration.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer at room temperature. A higher field strength provides better signal dispersion and resolution.

-

Processing: The raw data (Free Induction Decay) is processed using a Fourier transform to generate the frequency-domain spectrum.[6]

¹H NMR Data

The proton NMR spectrum provides a distinct fingerprint of the molecule, with each unique proton environment producing a signal.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.75 | Doublet | 2H | Ar-H (ortho to Boron, H-11, H-12) |

| ~7.25 | Doublet | 2H | Ar-H (ortho to Piperidyl, H-8, H-9) |

| ~3.00 | Multiplet | 2H | Piperidyl-H (axial, H-2', H-6') |

| ~2.50 | Multiplet | 1H | Piperidyl-H (methine, H-4') |

| ~2.30 | Singlet | 3H | N-CH₃ (H-14) |

| ~2.05 | Multiplet | 2H | Piperidyl-H (equatorial, H-2', H-6') |

| ~1.80 | Multiplet | 4H | Piperidyl-H (H-3', H-5') |

| 1.35 | Singlet | 12H | Pinacol-CH₃ (H-15) |

Note: Exact chemical shifts may vary slightly based on solvent and concentration.

Interpretation and Causality:

-

Aromatic Protons (δ 7.25-7.75): The spectrum shows a classic AA'BB' system for a 1,4-disubstituted benzene ring. The two doublets at ~7.75 ppm are assigned to the protons ortho to the electron-withdrawing boronic ester group, which deshields them and shifts them downfield. The protons ortho to the piperidyl group appear further upfield at ~7.25 ppm.

-

Piperidyl Protons (δ 1.80-3.00): The piperidyl ring protons present a complex series of overlapping multiplets due to their fixed, non-equivalent axial and equatorial positions. The protons on carbons adjacent to the nitrogen (H-2', H-6') are typically the most deshielded.

-

N-Methyl Protons (δ 2.30): The sharp singlet at ~2.30 ppm, integrating to three protons, is characteristic of the N-methyl group.

-

Pinacol Protons (δ 1.35): The most prominent signal in the spectrum is the sharp singlet at 1.35 ppm, integrating to 12 protons. This is the hallmark of the four equivalent methyl groups of the pinacol ester, confirming its presence.[7]

¹³C NMR Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~150.0 | Ar-C (C-7) |

| ~134.5 | Ar-C H (C-11, C-12) |

| ~128.0 | Ar-C H (C-8, C-9) |

| Not Observed | Ar-C -B (C-10) |

| ~83.8 | Pinacol C -O (C-13) |

| ~55.5 | Piperidyl C H₂-N (C-2', C-6') |

| ~46.5 | N-C H₃ (C-14) |

| ~42.0 | Piperidyl C H (C-4') |

| ~33.0 | Piperidyl C H₂ (C-3', C-5') |

| ~24.9 | Pinacol-C H₃ (C-15) |

Note: Exact chemical shifts may vary slightly.

Interpretation and Causality:

-

Aromatic Carbons (δ 128.0-150.0): Four signals are expected for the para-substituted ring. The signals for the protonated carbons appear around 128.0 and 134.5 ppm.

-

Ipso-Carbons: The carbon attached to the piperidyl group (C-7) is observed around 150.0 ppm. Critically, the carbon atom directly bonded to the boron atom (C-10) is often not observed or appears as a very broad, weak signal. This is due to quadrupolar relaxation caused by the adjacent boron nucleus (¹¹B, I=3/2), a key diagnostic feature.[8]

-

Pinacol Carbons (δ 83.8, 24.9): The two characteristic signals for the pinacol ester are the quaternary carbons of the dioxaborolane ring at ~83.8 ppm and the methyl carbons at ~24.9 ppm. These are highly diagnostic for the pinacol protecting group.[7][9]

-

Aliphatic Carbons (δ 33.0-55.5): The signals for the N-methyl and piperidyl carbons appear in the typical aliphatic region, consistent with their chemical environments.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, serving as definitive proof of its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[10]

Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the ESI source. In positive ion mode, the nitrogen atom of the piperidyl group is readily protonated.[11]

-

Analysis: Analyze the resulting ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.[12]

Expected Mass Data

-

Molecular Formula: C₁₈H₂₈BNO₂

-

Exact Mass (Monoisotopic): 317.2213

-

Observed Ion (Positive Mode): [M+H]⁺

-

Expected m/z: 318.2291

| Ion | Calculated m/z |

| [M+H]⁺ | 318.2291 |

Interpretation and Causality: The primary goal is to identify the protonated molecular ion, [M+H]⁺. For this compound, the tertiary amine in the piperidine ring is a basic site that readily accepts a proton during ESI, making detection in positive ion mode highly efficient.[11] The observation of an ion with an m/z of 318.2291 (within a few ppm error in high-resolution MS) provides unambiguous confirmation of the compound's elemental composition. The nitrogen rule can also be applied: for an even-electron ion like [M+H]⁺, an even m/z value indicates the presence of an odd number of nitrogen atoms, which is consistent with this molecule's structure.[10]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing valuable information about the functional groups present.[13]

Experimental Protocol (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-600 cm⁻¹.

Characteristic IR Absorption Data

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3000-2850 | C-H stretch | Aliphatic (Piperidyl, Methyl, Pinacol) |

| ~1610, ~1515 | C=C stretch | Aromatic Ring |

| ~1360 | B-O stretch | Boronic Ester |

| 1300-1000 | C-O stretch | Boronic Ester |

| ~1250 | C-N stretch | Aliphatic Amine |

Interpretation and Causality:

-

C-H Stretching (3000-2850 cm⁻¹): Strong absorptions just below 3000 cm⁻¹ are characteristic of sp³ C-H bonds, confirming the extensive aliphatic nature of the piperidyl and pinacol moieties.[14] Aromatic C-H stretches may be observed as weaker bands just above 3000 cm⁻¹.

-

B-O and C-O Stretching (~1360 cm⁻¹ and 1300-1000 cm⁻¹): The most diagnostic peaks for this molecule in the fingerprint region are the strong, characteristic stretches associated with the boronic ester. A prominent band around 1360 cm⁻¹ is often assigned to the B-O asymmetric stretch, while strong C-O stretching vibrations appear in the 1300-1000 cm⁻¹ range.[15] The presence of these strong bands is compelling evidence for the intact pinacol boronate group.

-

Aromatic C=C Stretching (~1610, 1515 cm⁻¹): The presence of the benzene ring is confirmed by characteristic C=C stretching bands in the 1610-1450 cm⁻¹ region.[14][16]

Conclusion

The structural integrity of this compound is unequivocally confirmed through a synergistic application of NMR, MS, and IR spectroscopy. ¹H and ¹³C NMR define the precise atomic connectivity and chemical environment of the carbon-hydrogen framework. High-resolution mass spectrometry validates the elemental composition with high precision. Finally, IR spectroscopy confirms the presence of key functional groups, particularly the diagnostic B-O and C-O bonds of the pinacol ester. Together, these techniques provide a comprehensive and self-validating dataset essential for ensuring the quality and identity of this critical synthetic building block in research and development.

References

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available from: [Link]

-

University of Colorado Boulder. IR Chart. Available from: [Link]

-

UCLA Chemistry. IR Absorption Table. Available from: [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link]

-

MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

Slideshare. Structural elucidation by NMR(1HNMR). Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information 22-01-15. Available from: [Link]

-

Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Available from: [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy. Available from: [Link]

-

IonSource. Interpreting Electrospray Mass Spectra. Available from: [Link]

-

Chemistry LibreTexts. NMR Spectroscopy. Available from: [Link]

-

Nature. Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Available from: [Link]

-

Wiley Online Library. Assigning the ESI mass spectra of organometallic and coordination compounds. Available from: [Link]

-

National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available from: [Link]

-

University of California, Davis. Electrospray Ionization (ESI). Available from: [Link]

-

The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Available from: [Link]

-

University of Helsinki. Interpretation of mass spectra. Available from: [Link]

-

ChemWhat. This compound CAS#: 1247000-92-5. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Available from: [Link]

-

PubChem. (4-(Methyl-D3)phenyl)boronic acid pinacol ester. Available from: [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. This compound [myskinrecipes.com]

- 3. microbenotes.com [microbenotes.com]

- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 5. NMR Basics for the absolute novice [jeolusa.com]

- 6. ijirset.com [ijirset.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.umd.edu [chem.umd.edu]

- 12. web.uvic.ca [web.uvic.ca]

- 13. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 14. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 15. researchgate.net [researchgate.net]

- 16. eng.uc.edu [eng.uc.edu]

An In-Depth Technical Guide to Boronic Acid Pinacol Esters in Organic Synthesis

Prepared by: Gemini, Senior Application Scientist

Abstract

Boronic acid pinacol esters have become indispensable reagents in modern organic synthesis, prized for their unique balance of stability and reactivity. This guide provides an in-depth analysis for researchers, chemists, and drug development professionals on the synthesis, handling, and application of these versatile compounds. We will explore the fundamental advantages of pinacol esters over their corresponding free boronic acids, detail the robust methodologies for their preparation, and provide a comprehensive overview of their cornerstone application in the Suzuki-Miyaura cross-coupling reaction. This document synthesizes field-proven insights with established chemical principles, offering detailed experimental protocols, mechanistic diagrams, and practical advice to empower scientists in leveraging these powerful synthetic tools.

Introduction: The Ascendancy of Organoboron Reagents

The development of carbon-carbon bond-forming reactions has revolutionized the construction of complex organic molecules. Among these, the palladium-catalyzed Suzuki-Miyaura cross-coupling stands as a pillar of modern synthesis, a distinction recognized by the 2010 Nobel Prize in Chemistry.[1] At the heart of this transformation are organoboron compounds, particularly boronic acids. While highly effective, boronic acids present a fundamental trade-off between reactivity and stability.[2] They are susceptible to decomposition pathways like dehydration to form cyclic boroxine trimers and protodeboronation, which can compromise reaction yields and reproducibility.[2][3]

To address these challenges, the field has widely adopted boronic acid pinacol esters. By protecting the reactive boronyl group with a pinacol (2,3-dimethyl-2,3-butanediol) moiety, these esters offer a superior combination of bench-top stability, ease of handling, and potent reactivity, making them the preferred organoboron surrogates in countless synthetic applications, from academic research to industrial-scale pharmaceutical production.[4][5]

The Pinacol Ester Advantage: A Comparative Analysis

The decision to use a boronic acid or its pinacol ester derivative is a critical one that impacts reaction efficiency, purification, and storage. The pinacol ester form offers several distinct, field-proven advantages.

2.1 Enhanced Structural Stability

The primary advantage of pinacol esters lies in their stability. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system sterically and electronically protects the boron atom.[3] This protection significantly inhibits the two main degradation pathways of free boronic acids:

-

Inhibition of Boroxine Formation: Boronic acids readily dehydrate and equilibrate with their cyclic trimer anhydrides, known as boroxines. This complicates accurate mass measurement and can lead to inconsistent reactivity. The pinacol ester's cyclic structure prevents this intermolecular dehydration.[3]

-

Resistance to Protodeboronation: The cleavage of the C–B bond by a proton source is a common side reaction, especially with electron-rich or heteroaromatic boronic acids.[6] Pinacol esters are significantly more robust against this decomposition pathway, ensuring the integrity of the reagent.

2.2 Superior Handling and Purification

From a practical standpoint, pinacol esters are far more convenient for laboratory use. They are generally crystalline, air-stable solids that are less sensitive to moisture than their acid counterparts.[2][4] This simplifies weighing and handling procedures and contributes to a significantly longer shelf-life.[3]

While their stability is an asset, purification via standard silica gel chromatography can be challenging due to the over-adsorption of the ester onto the stationary phase, leading to tailing and low recovery.[7] A highly effective and validated solution is the use of silica gel impregnated with boric acid, which suppresses this undesired interaction and allows for efficient chromatographic purification.[7][8][9]

2.3 A Tuned Reactivity Profile

While free boronic acids are often intrinsically more reactive, this can be a double-edged sword, leading to more side reactions.[2] Pinacol esters provide a more controlled reactivity profile. In many Suzuki-Miyaura coupling reactions, they can be used directly without prior hydrolysis to the boronic acid.[10] This often results in cleaner reaction profiles, higher isolated yields, and simpler purification compared to using the corresponding boronic acid.[3]

Data Presentation: Boronic Acids vs. Pinacol Esters

| Feature | Boronic Acid | Boronic Acid Pinacol Ester | Causality & Field Insight |

| Stability | Lower; prone to boroxine formation and protodeboronation.[2][3] | High; C-B bond is protected within a dioxaborolane ring.[3] | The pinacol group provides steric and electronic shielding, preventing common degradation pathways. This is critical for multi-step synthesis and library generation. |

| Physical Form | Often amorphous solids or oils. | Typically stable, crystalline solids.[2] | Crystalline nature simplifies handling, weighing, and ensures higher purity and longer shelf-life. |

| Handling | Hygroscopic; can be sensitive to air and moisture. | Generally air and moisture stable.[3][4] | Reduced sensitivity minimizes the need for strictly inert atmosphere techniques for routine handling, improving workflow efficiency. |

| Purification | Can be difficult to purify by chromatography. | Purifiable by chromatography, though can adsorb to silica.[5][7] | While challenging, reliable protocols exist, such as using boric acid-treated silica gel to prevent hydrolysis and improve recovery.[7][8] |

| Reactivity | Generally higher, leading to faster reaction times.[2] | Slightly lower, but often sufficient and provides cleaner reactions.[3] | The ester is often cleaved in situ under basic reaction conditions. The slightly attenuated reactivity is often advantageous, minimizing side reactions like homocoupling. |

Synthesis of Boronic Acid Pinacol Esters